5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

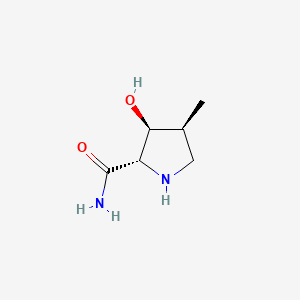

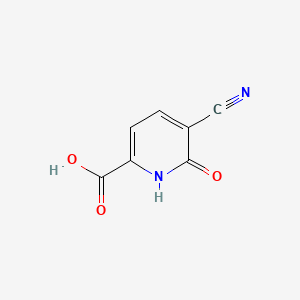

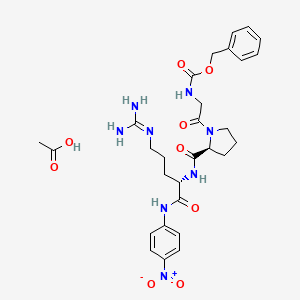

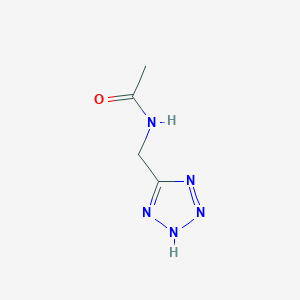

5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a compound that belongs to the class of pyrid-2-one-3-carbonitriles . These compounds are promising for drug design due to their various biological activities .

Synthesis Analysis

This compound can be synthesized by reacting methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide . The reaction proceeds under mild conditions (ethanol, 40°C) in the presence of triethylamine . This leads to the formation of the corresponding 4-aryl-6-oxo-1,6-dihydropyridine-2-carboxylic acids and their methyl esters .Molecular Structure Analysis

The structure of this compound was established by 1H, 13C NMR, IR spectroscopy, and mass spectrometry . The IR spectra of the obtained compounds contain absorption bands of N–H (3358–3453 cm –1), O–H (3295– 3322 cm –1), C=O (1714–1742 cm –1), C=C bonds (1533–1666 cm –1), and conjugated CN groups (2216– 2229 cm –1) .Chemical Reactions Analysis

The reaction of methyl esters of acylpyruvic acids with cyanoacetamide leads to hydrolysis of the ester group with the formation of the corresponding acids .Wissenschaftliche Forschungsanwendungen

Drug Design

Pyrid-2-one-3-carbonitrile derivatives, which include 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid, are promising compounds for drug design . They have been used to create a variety of drugs with different biological activities .

Cardiovascular Treatment

A large group of these derivatives are phosphodiesterase inhibitors, which have a positive inotropic and vasodilating effect. They are used in the treatment of cardiovascular diseases . The most known of them are Milrinone, Olprinon, and Saterinon .

Cell Apoptosis Regulation

There is experimental evidence that pyrid-2-one-3-carbonitriles are regulators of cell apoptosis , the programmed cell death process. This makes them potentially useful in chemotherapy of oncological diseases .

Protein and Enzyme Inhibition

These compounds can inhibit a number of proteins and enzymes such as protein kinase Pim-1, farnesyl transferase, and P-glycoprotein . This inhibition can lead to antiproliferative activity, which is beneficial in cancer treatment .

Antitumor Effect

Some pyrid-2-one-3-carbonitriles show antitumor effects . They are used as analogs of the castor bean alkaloid ricin .

Antiviral and Anticonvulsive Effects

Some pyrid-2-one-3-carbonitriles show antiviral and anticonvulsive effects. They are also XLR modulators and are used to correct lipid metabolism .

Synthesis of New Compounds

5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid can be used in the synthesis of new compounds. For example, a series of new methyl 4-aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylates and 4-aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylic acids were synthesized by reacting methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide .

Optimization of Synthesis Methods

The compound can be used to optimize the methods for the synthesis of this type of compounds . The reaction of methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide leads to the formation of the corresponding 4-aryl-6-oxo-1,6-dihydropyridine-2-carboxylic acids .

Eigenschaften

IUPAC Name |

5-cyano-6-oxo-1H-pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c8-3-4-1-2-5(7(11)12)9-6(4)10/h1-2H,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTUAASBTCYJUSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)C(=O)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50665284 |

Source

|

| Record name | 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

CAS RN |

19841-76-0 |

Source

|

| Record name | 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyano-5-[3-[4-(diethylamino)-6-fluoro-1,3,5-triazin-2-yloxy]phenylazo]-1-(2-ethylhexyl)-6-hydroxy-4-methyl-2(1H)-pyridone](/img/structure/B560769.png)

![5-{(Z)-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B560780.png)

acetyl fluoride](/img/structure/B560781.png)